MEL24

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

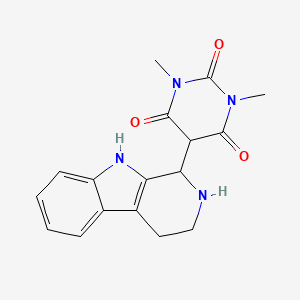

C17H18N4O3 |

|---|---|

Peso molecular |

326.35 g/mol |

Nombre IUPAC |

1,3-dimethyl-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C17H18N4O3/c1-20-15(22)12(16(23)21(2)17(20)24)14-13-10(7-8-18-14)9-5-3-4-6-11(9)19-13/h3-6,12,14,18-19H,7-8H2,1-2H3 |

Clave InChI |

FOUOSAVQDWJOGI-UHFFFAOYSA-N |

SMILES canónico |

CN1C(=O)C(C(=O)N(C1=O)C)C2C3=C(CCN2)C4=CC=CC=C4N3 |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of MEL24, an MDM2-MdmX E3 Ligase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

MEL24 is a small molecule inhibitor that targets the E3 ubiquitin ligase activity of the Mouse Double Minute 2 (MDM2) and MDM4 (MdmX) hetero-complex. By inhibiting this complex, this compound prevents the ubiquitination and subsequent proteasomal degradation of the tumor suppressor protein p53. This leads to the accumulation and activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and a summary of its activity in various cancer cell lines.

Core Mechanism of Action

This compound functions as a potent and specific inhibitor of the MDM2-MdmX E3 ubiquitin ligase complex.[1][2] In normal physiological conditions, MDM2, in complex with its homolog MdmX, acts as the primary negative regulator of p53. The MDM2-MdmX complex ubiquitinates p53, marking it for degradation by the proteasome and thereby maintaining low intracellular levels of p53.[1][2][3]

This compound disrupts the catalytic activity of the MDM2-MdmX complex, preventing the transfer of ubiquitin to p53.[1][4] This inhibition of p53 ubiquitination leads to the stabilization and accumulation of p53 protein within the cell.[5] The elevated levels of active p53 can then transcriptionally activate its downstream target genes, which are involved in critical cellular processes such as cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, BAX).[6] Consequently, this compound's inhibition of the MDM2-MdmX complex restores the tumor-suppressive function of p53, leading to reduced cell survival and an increased sensitivity to DNA-damaging agents in cancer cells harboring wild-type p53.[5]

Signaling Pathway

The signaling pathway initiated by this compound converges on the activation of the p53 tumor suppressor pathway. The following diagram illustrates the key molecular events following treatment with this compound.

Caption: Signaling pathway of this compound action.

Quantitative Data

The biological activity of this compound has been quantified in various assays and cell lines. The following tables summarize the key quantitative data.

| Parameter | Value | Assay | Cell Line | Reference |

| ED50 | 9.2 µM | Cell-based Mdm2 stability assay | 293T | [5] |

| EC50 | 9.2 µM (3.0 µg/mL) | Cell-based auto-ubiquitination assay | Mdm2(wt)-luciferase stable cell line | [7] |

Table 1: In Vitro Efficacy of this compound.

| Cell Line | Cancer Type | p53 Status | Effect of this compound | Reference |

| HCT116 | Colon Carcinoma | Wild-type | Increased levels of Mdm2, p53, and MdmX; p53 activation | [5] |

| U2OS | Osteosarcoma | Wild-type | Elevation of p53 levels | [7] |

| RKO | Colon Carcinoma | Wild-type | Induction of cell death; elevation of p53 levels | [7] |

| MEF | Mouse Embryonic Fibroblast | Wild-type | Induction of cell death | [7] |

Table 2: Cellular Activity of this compound in Various Cancer Cell Lines.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Cell-Based Mdm2 Auto-Ubiquitination Assay

This assay is designed to identify inhibitors of MDM2's E3 ligase activity by measuring the stability of an Mdm2-luciferase fusion protein.

Caption: Workflow for the cell-based Mdm2 auto-ubiquitination assay.

Protocol:

-

Cell Seeding: Seed a stable cell line expressing wild-type Mdm2 fused to luciferase (Mdm2(wt)-luciferase) in 384-well plates.

-

Compound Treatment: Treat the cells with varying concentrations of this compound or other test compounds for 2 hours. Include a no-treatment control (DMSO).

-

Cell Lysis: After the incubation period, lyse the cells by adding a luminescence buffer.

-

Luminescence Reading: Measure the luminescence signal using a microplate reader (e.g., Victor3 Plate Reader).

-

Data Analysis: Normalize the luminescence readings of treated cells to the no-treatment control. The EC50 value, the concentration at which 50% of the maximum effect is observed, can be calculated using appropriate software (e.g., GraphPad Prism).[7]

Western Blot Analysis of p53 and Mdm2 Stabilization

This protocol is used to qualitatively and quantitatively assess the effect of this compound on the protein levels of p53, Mdm2, and MdmX.

Protocol:

-

Cell Culture and Treatment: Culture relevant cancer cell lines (e.g., HCT116) to approximately 70-80% confluency. Treat the cells with this compound (e.g., 15 µM) for a specified time (e.g., 6 hours).[5]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer:

-

Prepare protein samples by mixing 20-40 µg of protein with Laemmli sample buffer and boiling for 5 minutes.

-

Load the samples onto a 4-20% Tris-glycine polyacrylamide gel and run at 100-120 V.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p53, Mdm2, MdmX, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[6][8]

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.[6]

-

-

Detection and Quantification:

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.[9]

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).[9][10]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[11][12]

-

Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the formazan crystals.[12]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Conclusion

This compound is a promising anti-cancer agent that functions by inhibiting the Mdm2-MdmX E3 ligase complex, leading to the stabilization and activation of the p53 tumor suppressor. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the mechanism of action of this compound and similar compounds. The quantitative data presented underscore its potential as a therapeutic strategy for cancers with wild-type p53. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this compound.

References

- 1. Discovery of Mdm2-MdmX E3 Ligase Inhibitors Using a Cell-Based Ubiquitination Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Mdm2-MdmX E3 Ligase Inhibitors Using a Cell-Based Ubiquitination Assay [ouci.dntb.gov.ua]

- 3. Molecular and Biochemical Techniques for Deciphering p53-MDM2 Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. columbia.edu [columbia.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. protocols.io [protocols.io]

- 12. broadpharm.com [broadpharm.com]

The Discovery and Evolution of MEL24: A Technical Guide to a Novel Mdm2 E3 Ligase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of small molecule inhibitors targeting the E3 ubiquitin ligase Mdm2 has opened new avenues in cancer therapy. By disrupting the Mdm2-p53 interaction, these inhibitors can reactivate the tumor suppressor functions of p53. This technical guide provides an in-depth overview of the discovery, history, and mechanism of action of MEL24, a notable Mdm2 E3 ligase inhibitor. It details the experimental methodologies employed in its identification and characterization, presents quantitative data on its activity, and illustrates the key signaling pathways and experimental workflows involved.

Introduction: The Mdm2-p53 Axis as a Therapeutic Target

The tumor suppressor protein p53 plays a critical role in maintaining genomic integrity by orchestrating cellular responses to stress, including cell cycle arrest, apoptosis, and DNA repair.[1] The E3 ubiquitin ligase Mdm2 is a primary negative regulator of p53.[2] Mdm2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and promoting its ubiquitination and subsequent proteasomal degradation.[2] In many cancers where p53 remains wild-type, Mdm2 is overexpressed, leading to the functional inactivation of p53 and promoting tumor progression.[1] This dependency makes the Mdm2-p53 interaction a compelling target for therapeutic intervention. The development of small molecules that inhibit Mdm2's E3 ligase activity or its interaction with p53 can restore p53 function, leading to tumor cell death.

Discovery of this compound: A High-Throughput Cell-Based Approach

This compound was identified through a novel high-throughput cell-based screen designed to detect inhibitors of Mdm2's E3 ligase activity.[3] This assay was based on the principle of Mdm2 auto-ubiquitination, a process by which Mdm2 regulates its own stability.

The Screening Assay

The screening assay utilized a clever reporter system. A fusion protein of wild-type Mdm2 and luciferase (Mdm2-luc) was engineered. The inherent E3 ligase activity of the Mdm2 portion of the fusion protein leads to its own ubiquitination and rapid degradation, resulting in a low luciferase signal. In contrast, a catalytically inactive mutant, Mdm2(C464A)-luciferase, is stable and produces a high luciferase signal.[4] Small molecules that inhibit the E3 ligase activity of Mdm2 would therefore prevent the degradation of the Mdm2-luciferase fusion protein, leading to an increase in the luminescent signal.[3]

A large chemical library was screened using this assay, and compounds that significantly increased the luminescence of the Mdm2(wt)-luciferase were identified as potential hits.[3] Among these hits, two structurally related compounds, designated MEL23 and this compound, were selected for further characterization.[3]

Quantitative Data on this compound Activity

The inhibitory activity of this compound has been quantified in various assays. The following tables summarize the available data.

| Compound | Assay Type | Cell Line | EC50 | Reference |

| This compound | Cell-based Mdm2 auto-ubiquitination | 293T | 9.2 µM | [5] |

| This compound | Cell-based Mdm2 auto-ubiquitination | - | 3.0 µg/mL (9.2 µM) | [1] |

| Compound | Cell Line | Parameter | Value | Reference |

| This compound | U2OS, RKO, HCT116 | Protein Level Increase | Mdm2 and p53 | [1] |

| This compound | HCT116 | Protein Level Increase | MdmX | [5] |

| This compound | RKO, MEF | Cell Death Induction | Yes | [1] |

Experimental Protocols

High-Throughput Screening for Mdm2 E3 Ligase Inhibitors

This protocol is based on the methodology described by Herman et al. (2011).[3]

Objective: To identify small molecule inhibitors of Mdm2 E3 ligase activity.

Materials:

-

293T cells stably expressing Mdm2(wt)-luciferase fusion protein.

-

384-well white, clear-bottom tissue culture plates.

-

Compound library.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed 293T-Mdm2(wt)-luciferase cells into 384-well plates and incubate overnight.

-

Add compounds from the chemical library to the wells at a final concentration of approximately 5 µM. Include appropriate controls (e.g., DMSO as a negative control and a known proteasome inhibitor like MG132 as a positive control).

-

Incubate the plates for a defined period (e.g., 4-6 hours) to allow for compound activity.

-

Add luciferase assay reagent to each well to lyse the cells and initiate the luminescent reaction.

-

Measure the luminescence in each well using a plate-reading luminometer.

-

Identify hits as compounds that cause a statistically significant increase in luminescence compared to the negative control.

In-Cell Ubiquitination Assay

Objective: To determine the effect of this compound on the ubiquitination of Mdm2 and p53 in cells.

Materials:

-

Human cancer cell line (e.g., U2OS or RKO).

-

Plasmid encoding HA-tagged ubiquitin.

-

This compound.

-

Proteasome inhibitor (e.g., MG132).

-

Lysis buffer.

-

Antibodies against Mdm2, p53, and HA-tag.

-

Protein A/G agarose beads.

-

SDS-PAGE and Western blotting reagents.

Procedure:

-

Transfect cells with the HA-ubiquitin plasmid.

-

Treat the transfected cells with this compound or DMSO (vehicle control) for a specified time.

-

Add a proteasome inhibitor (MG132) for the last few hours of the treatment to allow ubiquitinated proteins to accumulate.

-

Lyse the cells and perform immunoprecipitation using an anti-p53 or anti-Mdm2 antibody.

-

Elute the immunoprecipitated proteins and resolve them by SDS-PAGE.

-

Perform a Western blot using an anti-HA antibody to detect ubiquitinated forms of the target protein. A ladder of higher molecular weight bands indicates polyubiquitination.

Signaling Pathways and Experimental Workflows

The Mdm2-p53 Signaling Pathway and the Impact of this compound

The following diagram illustrates the core Mdm2-p53 signaling pathway and how this compound intervenes. In normal, unstressed cells, Mdm2 keeps p53 levels low. Upon cellular stress, this interaction is disrupted, allowing p53 to activate downstream targets that lead to cell cycle arrest or apoptosis. This compound mimics this disruption by inhibiting Mdm2's E3 ligase activity.

Caption: Mdm2-p53 pathway and this compound's point of intervention.

High-Throughput Screening Workflow for this compound Discovery

The following diagram outlines the logical workflow of the high-throughput screen that led to the identification of this compound.

Caption: Workflow for the discovery of this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the development of Mdm2 inhibitors. Its discovery through an innovative cell-based high-throughput screen highlights the power of mechanism-based drug discovery. By inhibiting the E3 ligase activity of the Mdm2-MdmX complex, this compound effectively stabilizes p53, leading to the activation of its downstream targets and subsequent anti-tumor effects.[3]

While this compound has demonstrated promising preclinical activity, further research is warranted.[1] Future studies should focus on optimizing its potency and pharmacokinetic properties to enhance its therapeutic potential. Additionally, exploring combination therapies with conventional chemotherapeutics or other targeted agents could lead to synergistic anti-cancer effects and overcome potential resistance mechanisms. The continued investigation of this compound and similar compounds holds great promise for the development of novel and effective cancer treatments.

References

The Role of MEL24 in the p53 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the function and mechanism of MEL24, a small molecule inhibitor, within the p53 signaling pathway. The content herein is curated for an audience with a professional background in cellular biology, oncology, and pharmacology. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and provides visual representations of its role in the p53 pathway and associated experimental workflows.

Introduction

The p53 tumor suppressor protein is a critical regulator of cellular stress responses, including cell cycle arrest, apoptosis, and DNA repair. Its activity is tightly controlled by the E3 ubiquitin ligase MDM2, which in complex with its homolog MDMX, targets p53 for ubiquitination and subsequent proteasomal degradation. In many cancers with wild-type p53, the p53 pathway is inactivated through the overexpression of MDM2 or MDMX. Consequently, the inhibition of the MDM2-MDMX complex presents a promising therapeutic strategy for reactivating p53 function in these tumors.

This compound is a small molecule identified as an inhibitor of the MDM2-MDMX E3 ligase activity.[1] Unlike inhibitors that block the p53-MDM2 protein-protein interaction, this compound directly targets the enzymatic function of the MDM2-MDMX complex.[1][2] This guide will explore the technical details of this compound's function and its utility as a tool for studying the p53 signaling pathway and as a potential anti-cancer agent.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified in various assays, primarily focusing on its ability to inhibit MDM2-MDMX E3 ligase activity and its downstream effects on cell viability.

| Assay Type | Cell Line / System | Parameter | Value | Reference |

| Cell-Based Auto-ubiquitination | 293T | EC50 | 9.2 µM | [1][3] |

| Cell Viability | HCT116 (p53+/+) | Treatment | 15 µM for 6 hours | [3] |

| Protein Stabilization | HCT116 (p53+/+) | Effect | Increased p53 levels | [3] |

| Protein Stabilization | HCT116 (p53+/+) | Effect | Increased Mdm2 levels | [3] |

| Protein Stabilization | HCT116 (p53+/+) | Effect | Increased MdmX levels | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to characterize the function of this compound.

Cell-Based MDM2 Auto-Ubiquitination Assay

This assay is designed to identify and characterize inhibitors of MDM2's E3 ligase activity by measuring the stability of an MDM2-luciferase fusion protein.

a. Cell Culture and Transfection:

-

293T cells are cultured in DMEM supplemented with 10% fetal bovine serum.

-

Cells are seeded in 384-well plates.

-

Cells are transfected with a plasmid encoding a wild-type MDM2-luciferase fusion protein. A mutant MDM2(C464A)-luciferase, which lacks E3 ligase activity, is used as a control.

b. Compound Treatment:

-

24 hours post-transfection, cells are treated with varying concentrations of this compound or a DMSO control.

c. Luciferase Assay:

-

After a 2-hour incubation with the compound, cells are lysed with a luminescence buffer.

-

Luminescence is measured using a plate reader.

-

An increase in luminescence in cells expressing wild-type MDM2-luciferase indicates inhibition of auto-ubiquitination and degradation.

In-Cell p53 Ubiquitination Assay

This assay determines the effect of this compound on the ubiquitination of p53 within a cellular context.

a. Cell Culture and Transfection:

-

H1299 cells (p53-null) are cultured in a suitable medium.

-

Cells are co-transfected with plasmids encoding Flag-Mdm2, p53, and HA-ubiquitin.

b. Treatment:

-

8 hours post-transfection, cells are treated with 10 µg/ml (31 µM) of this compound or a DMSO control for 16 hours.

c. Immunoprecipitation and Western Blotting:

-

Cells are lysed, and HA-ubiquitinated proteins are immunoprecipitated using an anti-HA antibody.

-

The immunoprecipitated samples and total cell lysates are resolved by SDS-PAGE and analyzed by Western blotting using an anti-p53 antibody to detect ubiquitinated p53.

Cell Viability Assay

This assay measures the effect of this compound on the survival of cancer cells.

a. Cell Seeding:

-

HCT116 (p53 wild-type) cells are seeded in 96-well plates.

b. Compound Incubation:

-

Cells are treated with a dose range of this compound for a specified period (e.g., 6 hours).

c. Viability Measurement:

-

Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay, which measures metabolic activity as an indicator of cell viability.

-

Results are normalized to DMSO-treated control cells.

Visualizations: Pathways and Workflows

Signaling Pathway of this compound in p53 Regulation

Caption: Mechanism of this compound-induced p53 activation.

Experimental Workflow for Cell-Based Ubiquitination Assay

Caption: Workflow for the cell-based MDM2 auto-ubiquitination assay.

Conclusion

This compound serves as a valuable chemical probe for dissecting the p53 signaling pathway and represents a class of potential anti-cancer therapeutics that function by inhibiting the MDM2-MDMX E3 ligase complex.[1][4] Its mechanism of action, which involves the stabilization of p53 through the inhibition of its ubiquitination, leads to p53-dependent cell death in cancer cells with a wild-type p53 status.[2] The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the study and application of this compound and similar molecules. Further research into the in vivo efficacy and safety profile of this compound and its analogs is warranted to determine their clinical potential.

References

- 1. Discovery of Mdm2-MdmX E3 Ligase Inhibitors Using a Cell-Based Ubiquitination Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of Mdm2-MdmX E3 ligase inhibitors using a cell-based ubiquitination assay - PubMed [pubmed.ncbi.nlm.nih.gov]

MEL24 Inhibitor: A Technical Guide to Target Specificity and Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MEL24 is a small molecule inhibitor targeting the E3 ubiquitin ligase activity of the Mouse double minute 2 homolog (MDM2)-MDMX complex. By inhibiting this complex, this compound prevents the ubiquitination and subsequent proteasomal degradation of the tumor suppressor protein p53. This leads to the accumulation of p53, activation of p53-mediated signaling pathways, and ultimately, cell cycle arrest and apoptosis in cancer cells with wild-type p53. While initial findings suggest that this compound is specific for MDM2, a comprehensive public profile of its broader target selectivity and off-target effects is not yet available. This guide provides a detailed overview of the known on-target effects of this compound, the associated signaling pathway, and a comprehensive framework of recommended experimental protocols for rigorously defining its target specificity and potential off-target activities. This document is intended to serve as a technical resource for researchers and drug development professionals working with or developing inhibitors of the MDM2-p53 axis.

On-Target Activity and Mechanism of Action

This compound's primary mechanism of action is the inhibition of the E3 ubiquitin ligase activity of the MDM2-MDMX heterodimer. This inhibition leads to the stabilization and accumulation of p53, a critical tumor suppressor protein that is often inactivated in cancer through MDM2-mediated degradation.

Quantitative Data on this compound Activity

The following table summarizes the known quantitative data for this compound. It is important to note that publicly available data on the broader selectivity of this compound is limited. The subsequent table provides a template for how the selectivity of an MDM2 inhibitor like this compound would be presented, with hypothetical data for illustrative purposes.

Table 1: Known Quantitative Activity of this compound

| Parameter | Value | Cell Line/Assay Condition | Reference |

| EC50 | 9.2 μM (3.0 µg/mL) | Cell-based MDM2 auto-ubiquitination assay in 293T cells | [1] |

| Effective Concentration | 15 µM | For observing increased levels of Mdm2, p53, and MdmX in HCT116 cells | [2] |

Table 2: Representative Selectivity Profile for an MDM2 Inhibitor (Hypothetical Data for this compound)

| E3 Ligase Target | Family | IC50 (µM) | Fold Selectivity vs. MDM2 |

| MDM2 | RING | 0.5 | 1 |

| MDMX | RING | > 50 | > 100 |

| c-IAP1 | RING | > 50 | > 100 |

| XIAP | RING | > 50 | > 100 |

| Parkin | RING-in-between-RING | > 50 | > 100 |

| Nedd4L | HECT | > 50 | > 100 |

| Smurf2 | HECT | > 50 | > 100 |

| E6AP | HECT | > 50 | > 100 |

The MDM2-p53 Signaling Pathway

This compound intervenes in the critical MDM2-p53 signaling pathway. The following diagram illustrates the mechanism of action of this compound in reactivating p53.

Experimental Protocols for Specificity and Off-Target Assessment

Rigorous evaluation of an inhibitor's specificity is paramount in drug development. While this compound is reported to be MDM2-specific, comprehensive profiling is necessary to identify potential off-target interactions that could lead to unforeseen side effects or provide opportunities for drug repurposing. The following sections detail established experimental workflows and protocols for this purpose.

Workflow for Assessing Target Specificity and Off-Target Effects

The following diagram outlines a comprehensive workflow for characterizing the specificity and off-target profile of a small molecule inhibitor like this compound.

Detailed Experimental Protocols

This assay was utilized in the initial discovery of this compound and is a robust method for identifying inhibitors of MDM2's E3 ligase activity in a cellular context.

-

Principle: A fusion protein of MDM2 and luciferase is expressed in cells. The auto-ubiquitination activity of MDM2 leads to the degradation of the fusion protein, resulting in a low luciferase signal. Inhibition of MDM2's E3 ligase activity stabilizes the fusion protein, leading to an increase in the luciferase signal. A control construct with a catalytically inactive MDM2 mutant (e.g., C464A) is used to identify compounds that non-specifically affect luciferase expression or stability.

-

Protocol Outline:

-

Cell Seeding: Seed 293T cells stably expressing either MDM2-luciferase or MDM2(C464A)-luciferase in 384-well plates.

-

Compound Treatment: Add this compound or other test compounds at various concentrations to the cells and incubate for a defined period (e.g., 2-6 hours).

-

Cell Lysis and Luminescence Reading: Lyse the cells using a luciferase assay buffer.

-

Data Analysis: Measure the luminescence signal using a plate reader. Calculate the EC50 value by plotting the luminescence signal against the compound concentration.

-

This biochemical assay directly measures the ability of an inhibitor to block the ubiquitination of p53 by the MDM2-MDMX complex.

-

Principle: Recombinant E1, E2, MDM2, MDMX, ubiquitin, and p53 are incubated in the presence of ATP. The ubiquitination of p53 is detected by Western blotting.

-

Protocol Outline:

-

Reaction Setup: In a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT, 5 mM ATP), combine recombinant human E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b/c), biotinylated-ubiquitin, MDM2, MDMX, and the p53 substrate.

-

Inhibitor Addition: Add this compound or a vehicle control (DMSO) to the reaction mixture.

-

Incubation: Incubate the reaction at 30-37°C for 1-2 hours.

-

Quenching and Detection: Stop the reaction by adding SDS-PAGE loading buffer. Separate the reaction products by SDS-PAGE and transfer to a nitrocellulose membrane.

-

Western Blotting: Probe the membrane with an anti-p53 antibody to visualize the ubiquitination ladder of p53. The intensity of the higher molecular weight ubiquitinated p53 bands will be reduced in the presence of an effective inhibitor.

-

-

Principle: This is a competition binding assay where the ability of a test compound to displace a proprietary ligand from the active site of a large panel of kinases is measured.

-

Protocol Outline (Conceptual):

-

Assay Setup: A panel of DNA-tagged kinases is incubated with an immobilized, active-site directed ligand.

-

Competition: this compound is added at a fixed concentration (e.g., 1 or 10 µM).

-

Quantification: The amount of each kinase bound to the immobilized ligand is quantified using qPCR of the DNA tags. A reduction in the amount of bound kinase indicates that the test compound has bound to and inhibited that kinase.

-

Data Analysis: Results are typically presented as a percentage of control, with lower percentages indicating stronger binding of the inhibitor to the kinase.

-

-

Principle: This method assesses target engagement in intact cells or cell lysates. The binding of a ligand (inhibitor) to its target protein often increases the thermal stability of the protein.

-

Protocol Outline:

-

Cell Treatment: Treat intact cells or cell lysates with this compound or a vehicle control.

-

Heating: Heat aliquots of the treated samples to a range of temperatures.

-

Lysis and Centrifugation: Lyse the cells (if treated intact) and centrifuge to separate soluble proteins from aggregated, denatured proteins.

-

Detection: Analyze the amount of the target protein (MDM2) remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

-

Data Analysis: A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.

-

Potential Off-Target Effects of MDM2 Inhibitors

While specific off-target data for this compound is not publicly available, studies on other MDM2 inhibitors, such as the nutlins, provide insights into potential off-target activities that should be investigated for any new compound in this class.

-

Inhibition of ABC Transporters: Nutlin-3a and its less active enantiomer, Nutlin-3b, have been shown to inhibit the Breast Cancer Resistance Protein (BCRP/ABCG2), an ATP-binding cassette (ABC) transporter involved in multidrug resistance. This effect is independent of p53.

-

Modulation of other p53 Family Members: Nutlin-3 has been reported to disrupt the interaction between MDM2 and p73, another member of the p53 family, leading to the stabilization and activation of p73.

-

p53-Independent Cytotoxicity: At higher concentrations, MDM2 inhibitors can exhibit cytotoxic effects in p53-null cells, suggesting engagement with other cellular targets. For example, some second-generation MDM2 inhibitors show a biphasic dose-response curve, with the high-concentration effect likely reflecting off-target toxicity.

Conclusion

This compound is a valuable tool compound for studying the MDM2-p53 signaling axis and holds potential as a therapeutic agent. Its primary on-target activity, the inhibition of the MDM2-MDMX E3 ligase, is well-established. However, a comprehensive understanding of its target specificity and potential off-target effects is crucial for its further development and for the accurate interpretation of experimental results. The experimental workflows and protocols outlined in this guide provide a robust framework for the thorough characterization of this compound and other novel E3 ligase inhibitors. Such rigorous preclinical evaluation is essential for advancing safe and effective targeted therapies.

References

The Role of MEL24 in Apoptosis and Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MEL24 is a small molecule inhibitor targeting the E3 ubiquitin ligase activity of the Murine Double Minute 2 (MDM2)-MDMX hetero-complex. By inhibiting this complex, this compound prevents the ubiquitination and subsequent proteasomal degradation of the tumor suppressor protein p53. The resultant stabilization and activation of p53 lead to the transcriptional upregulation of its target genes, culminating in cell cycle arrest and apoptosis in cancer cells harboring wild-type p53. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and workflows.

Introduction

The p53 tumor suppressor plays a pivotal role in maintaining genomic integrity by orchestrating cellular responses to a variety of stress signals, including DNA damage, hypoxia, and oncogene activation.[1] In normal, unstressed cells, p53 levels are kept low through continuous degradation mediated by the E3 ubiquitin ligase MDM2.[2] Many cancers evade p53-mediated tumor suppression by overexpressing MDM2, thereby promoting p53 degradation.[3] The discovery of small molecules that inhibit the MDM2-p53 interaction has emerged as a promising therapeutic strategy. This compound is one such molecule, identified as a potent inhibitor of the Mdm2-MdmX E3 ligase complex.[4] This document details the functional consequences of this compound activity, with a specific focus on its roles in inducing apoptosis and cell cycle arrest.

Mechanism of Action

This compound functions by directly inhibiting the E3 ligase activity of the MDM2-MDMX heterodimer.[4] This inhibition leads to the accumulation of p53, which can then transactivate its downstream target genes. Key among these are genes involved in cell cycle regulation and apoptosis.

Signaling Pathway

The signaling cascade initiated by this compound is centered on the p53 pathway. Inhibition of the MDM2-MDMX complex by this compound results in the stabilization and activation of p53. Activated p53 then transcriptionally upregulates a suite of genes, including the cyclin-dependent kinase inhibitor p21 (CDKN1A) and the pro-apoptotic BCL-2 family members PUMA (BBC3) and BAX.[4] The induction of p21 leads to cell cycle arrest, primarily at the G1/S and G2/M checkpoints, while the upregulation of PUMA and BAX initiates the intrinsic apoptotic pathway.[1][4]

Quantitative Data

Treatment of cancer cell lines with this compound and its analog MEL23 leads to a p53-dependent decrease in cell survival.[4] This is achieved through the induction of apoptosis and cell cycle arrest.

Apoptosis Induction

The induction of apoptosis by MEL compounds has been demonstrated by an increase in the sub-G1 cell population, a hallmark of apoptotic cells with fragmented DNA. In RKO, MEF, and HT-1080 cells, treatment with MEL23 led to a noticeable increase in the sub-G1 fraction.[4] Furthermore, these cells exhibited positive TUNEL staining and caspase activation, confirming the apoptotic mechanism of cell death.[4] The pro-apoptotic p53 target genes, puma and bax, were shown to be transcriptionally upregulated following MEL23 treatment.[4]

| Cell Line | Treatment | Apoptotic Effect | Reference |

| RKO, MEF, HT-1080 | MEL23 | Increased sub-G1 population, positive TUNEL staining, caspase activation | [4] |

| RKO | 5 µg/mL MEL23 (48h) | Upregulation of puma and bax mRNA | [4] |

Table 1: Summary of Apoptotic Effects of MEL Compounds.

Cell Cycle Arrest

In addition to apoptosis, MEL compounds induce a G2-phase cell cycle arrest in a p53-dependent manner.[4] Treatment of RKO, MEF, and HT-1080 cells with MEL23 resulted in a slight but discernible arrest in the G2 phase of the cell cycle.[4] This effect is consistent with the p53-mediated upregulation of p21, a known inhibitor of cyclin-dependent kinases that regulate cell cycle progression.

| Cell Line | Treatment | Cell Cycle Effect | Reference |

| RKO, MEF, HT-1080 | MEL23 | Slight G2-cell cycle arrest | [4] |

Table 2: Summary of Cell Cycle Effects of MEL Compounds.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on apoptosis and cell cycle arrest.

Cell-Based Mdm2-MdmX E3 Ligase Ubiquitination Assay

This assay is designed to identify inhibitors of Mdm2-MdmX E3 ligase activity in a cellular context.

Protocol:

-

Cell Seeding: Seed Mdm2(wt)-luciferase expressing cells in 384-well plates and incubate overnight.

-

Compound Treatment: Treat cells with varying concentrations of this compound and incubate for 2 hours.

-

Lysis and Detection: Lyse the cells using a luminescence buffer and measure the luciferase activity, which correlates with Mdm2 stability.[4]

Western Blot Analysis for Protein Stabilization

This protocol is used to assess the levels of p53, Mdm2, and MdmX proteins following this compound treatment.

Protocol:

-

Cell Treatment: Culture cells (e.g., U2OS, RKO, HCT116) and treat with this compound (e.g., 5 µg/ml for 6 hours).[4]

-

Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against p53, Mdm2, MdmX, and a loading control (e.g., actin or eIF4E).

-

Detection: Use a corresponding secondary antibody and a chemiluminescent substrate to visualize the protein bands.

Quantitative Real-Time PCR (qRT-PCR) for p53 Target Gene Expression

This method quantifies the mRNA levels of p53 target genes.

Protocol:

-

Cell Treatment and RNA Extraction: Treat cells (e.g., RKO) with this compound (e.g., 5 µg/ml for 24 or 48 hours) and extract total RNA.[4]

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using reverse transcriptase.

-

qRT-PCR: Perform real-time PCR using primers specific for p21, puma, bax, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

Apoptosis and Cell Cycle Analysis by Flow Cytometry

This protocol allows for the simultaneous analysis of apoptosis (sub-G1 population) and cell cycle distribution.

Protocol:

-

Cell Treatment: Treat cells with this compound for the desired time points.

-

Cell Fixation: Harvest the cells and fix them in ice-cold ethanol.

-

Staining: Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the DNA content and quantify the percentage of cells in the sub-G1, G0/G1, S, and G2/M phases.

Conclusion

This compound represents a promising class of anti-cancer agents that function by reactivating the p53 tumor suppressor pathway. Its ability to inhibit the Mdm2-MdmX E3 ligase complex leads to a p53-dependent induction of apoptosis and cell cycle arrest in cancer cells. The experimental protocols and data presented in this guide provide a framework for the further investigation and development of this compound and similar compounds as potential cancer therapeutics. Further studies are warranted to explore the full therapeutic potential of this compound, including its efficacy in in vivo models and in combination with other anti-cancer agents.

References

Preliminary Studies on MEL24 in Cancer Research: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the preliminary research on MEL24, a small molecule inhibitor of the Murine Double Minute 2 (MDM2) E3 ligase. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and therapeutic potential of targeting the p53-MDM2 pathway.

Introduction

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. In many cancers that retain wild-type p53, its tumor-suppressive functions are abrogated by the E3 ubiquitin ligase MDM2. MDM2 targets p53 for proteasomal degradation, thereby maintaining low intracellular levels of p53. The overexpression of MDM2 is a common mechanism for p53 inactivation in tumors, making the inhibition of MDM2 a promising therapeutic strategy. This compound is a novel small molecule identified as an inhibitor of the MDM2 E3 ligase activity, leading to the stabilization and activation of p53 in cancer cells.[1]

Mechanism of Action

This compound functions by directly inhibiting the E3 ligase activity of the MDM2-MDMX complex.[1] This inhibition prevents the ubiquitination and subsequent proteasomal degradation of p53. As a result, p53 protein levels accumulate in the nucleus, leading to the transcriptional activation of its downstream target genes. These target genes are involved in critical cellular processes such as cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA), ultimately leading to reduced cancer cell survival.[1][2] The activity of this compound has been shown to be dependent on the presence of wild-type p53.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data from preliminary studies on this compound.

| Parameter | Cell Line | Value | Reference |

| EC50 | 293T | 9.2 μM | [3] |

| Mdm2(wt)-luciferase | 3.0 μg/mL (9.2 μM) | [4] | |

| Effect on Protein Levels | HCT116 (p53 wild-type) | Increased Mdm2, p53, and MdmX levels | [3] |

| U2OS, RKO, HCT116 | Increased Mdm2 and p53 levels | [1] | |

| Effect on Cell Survival | RKO, MEF | Decreased cell survival (p53-dependent) | [4] |

Experimental Protocols

This section details the key experimental methodologies used in the preliminary characterization of this compound.

This assay was used to screen for inhibitors of MDM2 E3 ligase activity.

-

Cell Line: 293T cells stably expressing an Mdm2-luciferase fusion protein.

-

Protocol:

-

Seed cells in 384-well plates.

-

Treat cells with varying concentrations of this compound for 2 hours.

-

Lyse the cells using a luminescence buffer.

-

Measure the luciferase activity using a plate reader (e.g., Victor3 Plate Reader).

-

Normalize the results to a no-treatment control. The EC50 value is calculated from the dose-response curve.[4]

-

This protocol is used to determine the effect of this compound on the protein levels of p53, MDM2, and MDMX.

-

Cell Lines: HCT116, U2OS, RKO (p53 wild-type), H1299 (p53-null).

-

Protocol:

-

Seed cells in appropriate culture dishes.

-

Treat cells with this compound (e.g., 5 μg/ml or 15 μM) for a specified time (e.g., 6 hours).[1][3] A proteasome inhibitor like MG132 can be used as a positive control for protein stabilization.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against p53, MDM2, MDMX, and a loading control (e.g., β-actin).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

This assay directly assesses the ability of this compound to inhibit the ubiquitination of MDM2 and p53 in cells.

-

Cell Line: Mdm2(wt)-luciferase cells.

-

Protocol:

-

Transfect cells with a plasmid encoding HA-tagged ubiquitin (HA-ubiquitin).

-

After 8 hours, treat the cells with this compound (e.g., 10 μg/ml) or a DMSO control.

-

After 16 hours, add a proteasome inhibitor (e.g., 10 μM MG132) for 3 hours to allow ubiquitinated proteins to accumulate.

-

Lyse the cells and perform immunoprecipitation using an anti-HA antibody to pull down ubiquitinated proteins.

-

Analyze the total cell lysates and the immunoprecipitated samples by Western blotting using an anti-Mdm2 or anti-p53 antibody to detect ubiquitinated forms of the proteins.[1]

-

This assay measures the effect of this compound on cancer cell survival.

-

Cell Lines: RKO, MEF, and their p53-knockout counterparts.

-

Protocol:

-

Seed cells in 96-well plates.

-

Treat cells with a range of concentrations of this compound.

-

After a specified incubation period (e.g., 24-72 hours), assess cell viability using a method such as the MTS assay or crystal violet staining.

-

Measure the absorbance or stain intensity to quantify cell viability.

-

Compare the effects on p53 wild-type versus p53-null cells to determine p53 dependency.

-

Visualizations

Caption: this compound inhibits the MDM2-MDMX E3 ligase complex, leading to p53 stabilization and activation of downstream pathways.

References

- 1. Discovery of Mdm2-MdmX E3 Ligase Inhibitors Using a Cell-Based Ubiquitination Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MDM2/MDMX inhibition by Sulanemadlin synergizes with anti-Programmed Death 1 immunotherapy in wild-type p53 tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

SK-MEL-24 Cell Line: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Overview and Origin

The SK-MEL-24 cell line is a human melanoma line established from a metastatic tumor site in a lymph node of a 67-year-old Caucasian male.[1][2] It is one of an extensive series of melanoma cell lines isolated by T. Takahashi and associates at the Memorial Sloan-Kettering Cancer Center.[3] The cells grow adherently and exhibit a distinct stellate morphology (star-shaped).[3]

SK-MEL-24 is tumorigenic, capable of forming malignant melanomas in nude mice, making it a valuable in vivo model.[2] It is frequently used in cancer research, including for 3D cell culture applications and immuno-oncology studies.[3] Notably, it is considered a model for inherent drug resistance, being less aggressive and more adaptive compared to other common melanoma lines like A375, which allows for the study of resistance mechanisms that exist prior to treatment.[4]

Molecular and Quantitative Characteristics

SK-MEL-24 possesses a distinct molecular profile that is critical for experimental design and interpretation. While originally described by some sources as wild-type for BRAF and NRAS,[1] comprehensive genomic analyses by large-scale projects such as the Cancer Cell Line Encyclopedia (CCLE) have confirmed the presence of a heterozygous BRAF V600E mutation.[2] This mutation is a key driver in melanoma and constitutively activates the MAPK/ERK signaling pathway.

Table 1: Molecular Profile

| Feature | Description | Citation(s) |

| Primary Disease | Malignant Melanoma | [1] |

| Organism | Human (Homo sapiens) | [3] |

| Tissue Source | Metastatic Site (Lymph Node) | [1][2] |

| Morphology | Adherent, Stellate | [3] |

| BRAF Status | Heterozygous p.Val600Glu (V600E) | [2] |

| NRAS Status | Wild-Type | [1] |

| TP53 Status | Wild-Type / No Reported Mutation | [2][4] |

| TERT Status | Promoter Mutation (c.1-124C>T) | [2] |

| Microsatellite Instability | Stable (MSS) | [2] |

| Antigen Expression | Blood Type O; Rh+; HLA A1, A2, B12, B14, Cw5 | [2] |

| Isoenzymes | AK-1, 1; ES-D, 1; G6PD, B; GLO-I, 1-2; Me-2, 2; PGM1, 1; PGM3, 2 | [2] |

Table 2: Quantitative Cellular Data

| Parameter | Value | Citation(s) |

| Calculated Doubling Time | ~110.8 hours | [5] |

| Untreated Cell Cycle Distribution | G0/G1: 53.17%S: 44.06%G2/M: 2.77% | [4] |

| Invasion Inhibition by Imiquimod (24h) | 43.87% (at 10 µg/ml)67.02% (at 30 µg/ml) | [6] |

| Viability Reduction by Apigenin (72h) | ~25% (at 30 µM)~37% (at 60 µM) | [7] |

Key Signaling Pathways

BRAF/MAPK Signaling Pathway

The heterozygous BRAF V600E mutation in SK-MEL-24 leads to the constitutive activation of the mitogen-activated protein kinase (MAPK/ERK) pathway. This pathway is a central regulator of cell proliferation, survival, and differentiation. The V600E mutation renders the BRAF kinase independent of upstream signals from receptor tyrosine kinases (RTKs) and RAS, leading to unchecked downstream signaling through MEK and ERK, which in turn promotes uncontrolled cell growth.

Epigenetic Characteristics

Epigenetic modifications, including DNA methylation and histone alterations, are crucial in melanoma progression by regulating gene expression without changing the DNA sequence. Genome-wide analyses have been performed on panels of melanoma cell lines, including SK-MEL-24, revealing distinct epigenetic landscapes.[2]

In melanoma, there is often a pattern of hypermethylation (silencing) of tumor suppressor gene promoters. Conversely, key oncogenic pathways can be regulated by methylation status. For example, the expression of the master melanocyte transcription factor, MITF, and its downstream targets involved in pigmentation (e.g., TYR, MLANA) can be controlled by the methylation of CpG sites in their promoter regions.[2] Cell lines with low MITF expression often exhibit hypermethylation of these genes. The specific methylation profile of SK-MEL-24 contributes to its unique phenotype and drug resistance profile.

Experimental Protocols and Workflows

Cell Culture and Maintenance

This protocol is based on the recommendations from ATCC, the primary distributor of the SK-MEL-24 cell line.[3]

Materials:

-

Base Medium: Eagle's Minimum Essential Medium (EMEM)

-

Supplements: 15% Fetal Bovine Serum (FBS)

-

Cryoprotectant: Complete growth medium with 5% (v/v) DMSO

-

Dissociation Reagent: 0.25% (w/v) Trypsin- 0.53 mM EDTA solution

-

Phosphate-Buffered Saline (PBS), Ca++/Mg++ free

Protocol Steps:

-

Thawing: Thaw cryopreserved vial rapidly (~2 minutes) in a 37°C water bath. Decontaminate the vial with 70% ethanol.

-

Initial Culture: Transfer contents to a centrifuge tube with 9.0 mL of pre-warmed complete growth medium. Centrifuge at 125 xg for 5-7 minutes. Resuspend the pellet in fresh medium and transfer to a T-25 or T-75 culture flask.

-

Incubation: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Medium Change: Change medium every 2-3 days.

-

Subculture (Passaging):

-

When cells reach ~80-90% confluency, aspirate the medium.

-

Briefly rinse the cell layer with PBS.

-

Add 2.0-3.0 mL of Trypsin-EDTA solution to the flask and observe under a microscope until cells are dispersed (5-15 minutes). Incubation at 37°C can facilitate detachment.

-

Neutralize trypsin with complete growth medium and centrifuge.

-

Resuspend the cell pellet and dispense into new flasks at a recommended split ratio of 1:3 to 1:6.

-

Western Blotting for Protein Expression Analysis

This is a generalized protocol for analyzing protein expression (e.g., MAPK pathway components) in SK-MEL-24.

Protocol Steps:

-

Sample Preparation: Culture SK-MEL-24 cells to ~80% confluency. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Scrape cells, collect lysate, and sonicate to shear DNA. Centrifuge at high speed (e.g., 18,000 xg) for 15 minutes at 4°C to pellet debris.

-

Protein Quantification: Determine protein concentration of the supernatant using a BCA or Bradford assay.

-

Gel Electrophoresis: Denature 20-30 µg of protein per lane by boiling in SDS-PAGE sample buffer. Separate proteins on a polyacrylamide gel (e.g., 4-12% Bis-Tris).

-

Protein Transfer: Transfer separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-phospho-ERK) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

Cell Cycle Analysis by Propidium Iodide Staining

This protocol allows for the quantification of cells in different phases of the cell cycle based on DNA content.

Protocol Steps:

-

Cell Harvest: Culture SK-MEL-24 cells to desired confluency. Harvest cells using Trypsin-EDTA and collect them in a centrifuge tube.

-

Washing: Wash cells once with cold PBS by centrifuging at ~300 xg for 5 minutes.

-

Fixation: Resuspend the cell pellet (1 x 10^6 cells) in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells. Incubate for at least 2 hours at -20°C (can be stored for weeks).

-

Rehydration: Centrifuge the fixed cells to remove ethanol. Wash the pellet twice with cold PBS.

-

Staining: Resuspend the cell pellet in 0.5 mL of a staining solution containing Propidium Iodide (PI, e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. The RNase A is crucial to prevent staining of double-stranded RNA.

-

Incubation: Incubate for 30 minutes at room temperature, protected from light.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer. Excite PI with a 488 nm or 561 nm laser and collect fluorescence emission at ~610 nm.

-

Data Analysis: Use cell cycle analysis software to model the DNA content histogram and calculate the percentage of cells in G0/G1, S, and G2/M phases.

References

SK-MEL-24 cell line morphology and growth properties

Introduction

The SK-MEL-24 cell line is a human melanoma line established from a metastatic lymph node of a 67-year-old Caucasian male patient.[1][2] It is an adherent cell line characterized by a stellate morphology.[3][4] Genetically, SK-MEL-24 is notable for expressing wild-type BRAF and N-Ras, making it a valuable model for studying melanoma biology and drug resistance in a wild-type context, distinguishing it from BRAF or NRAS mutant melanoma lines.[1][2] This cell line is tumorigenic and will form malignant melanomas in vivo.[1]

This technical guide provides a comprehensive overview of the SK-MEL-24 cell line, including its morphological and growth properties, key signaling pathways, and detailed protocols for its culture and maintenance.

Core Characteristics

Morphology and Growth Properties

SK-MEL-24 cells are adherent and exhibit a distinct stellate (star-like) morphology when cultured.[3][4] They grow as a monolayer on standard tissue culture-treated surfaces.

| Property | Description | Source |

| Cell Type | Melanoma | [1][4] |

| Organism | Human (Homo sapiens) | [1] |

| Tissue of Origin | Skin (Metastatic to Lymph Node) | [1][2] |

| Age of Donor | 67 years | [1][4] |

| Gender of Donor | Male | [1] |

| Ethnicity | Caucasian | [4] |

| Growth Mode | Adherent | [1] |

| Morphology | Stellate | [3][4] |

| Doubling Time | Approximately 180.6 hours (calculated) | [5] |

| Genetic Profile | Wild-type BRAF, Wild-type N-Ras, Wild-type TP53 | [1][2] |

Signaling Pathways

The SK-MEL-24 cell line, with its wild-type BRAF and NRAS status, provides a unique model to study melanoma signaling. Key pathways implicated in its biology and response to therapeutic agents include the MAPK/ERK and PI3K/AKT pathways. Additionally, the Rho family of small GTPases plays a role in its characteristic morphology.

Key Signaling Pathways in SK-MEL-24

Caption: Core signaling pathways in SK-MEL-24 cells.

Experimental Protocols

Cell Culture Workflow

Caption: General workflow for handling SK-MEL-24 cells.

I. Media and Reagents

-

Complete Growth Medium:

-

Eagle's Minimum Essential Medium (EMEM) (e.g., ATCC 30-2003)

-

Fetal Bovine Serum (FBS), heat-inactivated, to a final concentration of 15% (e.g., ATCC 30-2020)

-

Alternative: DMEM:F12 medium supplemented with 10% FBS and 2 mM L-glutamine.

-

-

Passaging Reagents:

-

0.25% (w/v) Trypsin- 0.53 mM EDTA solution

-

Phosphate-Buffered Saline (PBS), Ca++/Mg++ free

-

-

Cryopreservation Medium:

-

Complete growth medium

-

DMSO (5-10% v/v)

-

II. Thawing and Initial Culture

-

Prepare a T-75 culture flask with 15-20 mL of pre-warmed complete growth medium and place it in a 37°C, 5% CO2 incubator for at least 15 minutes to allow the medium to equilibrate.[3]

-

Quickly thaw the cryovial by gentle agitation in a 37°C water bath. Thawing should be rapid (approximately 2 minutes).[3]

-

Wipe the outside of the vial with 70% ethanol before opening in a sterile cell culture hood.

-

Transfer the contents of the vial to a 15 mL conical tube containing 9.0 mL of pre-warmed complete growth medium.[3]

-

Centrifuge the cell suspension at approximately 125 x g for 5 to 7 minutes.[3]

-

Aspirate the supernatant and gently resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium.

-

Transfer the cell suspension to the prepared T-75 flask.

-

Incubate the culture at 37°C in a humidified atmosphere with 5% CO2.[3]

-

Change the medium the following day to remove any residual cryoprotectant.

III. Cell Passaging (Subculturing)

-

Observe the cells under an inverted microscope to ensure they are healthy and have reached 70-80% confluency.

-

Aspirate the culture medium from the flask.

-

Briefly rinse the cell layer with PBS to remove all traces of serum that contains a trypsin inhibitor.[3] Aspirate the PBS.

-

Add 2.0 to 3.0 mL of 0.25% Trypsin-EDTA solution to the flask, ensuring the entire cell layer is covered.

-

Incubate the flask at 37°C for 5-15 minutes, or until the cells detach.[1] Observe the cells under the microscope; avoid over-trypsinization. Do not agitate the flask by hitting or shaking, as this can cause clumping.[3]

-

Once the cells are detached, add 6-8 mL of complete growth medium to the flask to inactivate the trypsin.

-

Gently pipette the cell suspension up and down to ensure a single-cell suspension.

-

Transfer the cell suspension to a 15 mL conical tube and centrifuge at 125 x g for 5-7 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.

-

Aliquot the cell suspension into new culture flasks at the desired split ratio (e.g., 1:3 to 1:6).

-

Add the appropriate volume of complete growth medium to the new flasks and return them to the incubator.

IV. Cryopreservation

-

Follow steps 1-8 of the cell passaging protocol to obtain a cell pellet.

-

Resuspend the cell pellet in cold (4°C) cryopreservation medium (complete growth medium with 5-10% DMSO) at a density of 1 x 10^6 to 1 x 10^7 cells/mL.

-

Aliquot 1 mL of the cell suspension into sterile cryovials.

-

Place the cryovials in a controlled-rate freezing container (e.g., "Mr. Frosty") and store at -80°C overnight. This ensures a cooling rate of approximately -1°C per minute.

-

Transfer the cryovials to the vapor phase of liquid nitrogen for long-term storage.[1]

References

- 1. medschool.cuanschutz.edu [medschool.cuanschutz.edu]

- 2. mdpi.com [mdpi.com]

- 3. Ursolic Acid Exhibits Potent Anticancer Effects in Human Metastatic Melanoma Cancer Cells (SK-MEL-24) via Apoptosis Induction, Inhibition of Cell Migration and Invasion, Cell Cycle Arrest, and Inhibition of Mitogen-Activated Protein Kinase (MAPK)/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cryopreservation of SK Melanoma Cells [cytion.com]

- 5. ubigene.us [ubigene.us]

Genetic Profile of SK-MEL-24 Human Melanoma Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SK-MEL-24 human melanoma cell line, derived from a metastatic lymph node of a 67-year-old Caucasian male, serves as a critical in vitro model for melanoma research.[1][2] Its utility in studying melanoma biology, drug resistance, and therapeutic responses is well-documented.[3] This guide provides a comprehensive overview of the genetic and molecular characteristics of SK-MEL-24 cells, intended to support researchers and drug development professionals in their endeavors.

Core Genetic Profile

SK-MEL-24 cells harbor key genetic alterations that are central to their melanoma phenotype. The most critical of these is the BRAF V600E mutation , a common driver mutation in melanoma that leads to constitutive activation of the MAPK/ERK signaling pathway.[2][4] While some initial reports suggested a wild-type BRAF status, extensive characterization in reputable cell line databases has confirmed the presence of the heterozygous BRAF V600E (c.1799T>A) mutation.[4]

In addition to the BRAF mutation, SK-MEL-24 cells are characterized by the following genetic features:

| Gene | Status | Zygosity | Notes |

| BRAF | p.Val600Glu (V600E) | Heterozygous | Confirmed driver mutation.[4] |

| TERT | c.-124C>T | Unspecified | Mutation in the promoter region, common in melanoma.[4] |

| TP53 | Wild-Type | - | No reported mutations.[4] |

| PTEN | Wild-Type | - | No reported mutations or loss. |

| CDKN2A | Loss-of-function | - | Molecular subtype indicates CDKN2A loss of function.[2] |

| NRAS | Wild-Type | - | No reported mutations.[5] |

Table 1: Key Genetic Alterations in SK-MEL-24 Cells

Gene Expression Profile

The gene expression landscape of SK-MEL-24, as detailed in the Cancer Cell Line Encyclopedia (CCLE), reveals distinct patterns that contribute to its phenotype. A summary of notable highly and lowly expressed genes is presented below.[6]

| Highly Expressed Genes | Description |

| LINC01587 | Long intergenic non-protein coding RNA 1587. |

| FXYD7 | FXYD domain containing ion transport regulator 7. |

| REG3G | Regenerating islet-derived 3 gamma. |

| CADM4 | Cell adhesion molecule 4. |

| TXK | TXK tyrosine kinase. |

| Lowly Expressed Genes | Description |

| HNRNPH3 | Heterogeneous nuclear ribonucleoprotein H3. |

| PTPN2 | Protein tyrosine phosphatase, non-receptor type 2. |

| PXMP2 | Peroxisomal membrane protein 2. |

| ZNF138 | Zinc finger protein 138. |

| LIME1 | Lck interacting transmembrane adaptor 1. |

Table 2: Summary of Notable Gene Expression in SK-MEL-24 from CCLE Dataset [6]

Signaling Pathway Deregulation

The genetic alterations in SK-MEL-24 converge on the deregulation of key signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways.

MAPK/ERK Signaling Pathway

The BRAF V600E mutation leads to constitutive activation of the MAPK/ERK pathway, promoting cell proliferation and survival. This is characterized by increased phosphorylation of MEK and ERK.[7] Inhibition of this pathway with BRAF or MEK inhibitors is a key therapeutic strategy in BRAF-mutant melanoma.

References

- 1. researchgate.net [researchgate.net]

- 2. Impact of MAPK Pathway Activation in BRAFV600 Melanoma on T Cell and Dendritic Cell Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Basal and treatment-induced activation of AKT mediates resistance to cell death by AZD6244 (ARRY-142886) in Braf-mutant human cutaneous melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Ursolic Acid Exhibits Potent Anticancer Effects in Human Metastatic Melanoma Cancer Cells (SK-MEL-24) via Apoptosis Induction, Inhibition of Cell Migration and Invasion, Cell Cycle Arrest, and Inhibition of Mitogen-Activated Protein Kinase (MAPK)/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gene Set - SKthis compound [maayanlab.cloud]

- 7. researchgate.net [researchgate.net]

SK-MEL-24: An In-Depth Technical Guide for Metastatic Melanoma Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SK-MEL-24 cell line, derived from a metastatic lymph node of a 67-year-old Caucasian male with malignant melanoma, serves as a valuable in vitro and in vivo model for studying the complexities of metastatic melanoma.[1] Its unique genetic profile and established use in cancer research provide a critical tool for investigating disease progression, drug resistance, and novel therapeutic strategies. This technical guide provides a comprehensive overview of the SK-MEL-24 cell line, including its biological characteristics, detailed experimental protocols, and key signaling pathways, to facilitate its effective use in metastatic melanoma research.

Core Biological and Genetic Characteristics

SK-MEL-24 is an adherent cell line with a distinctive stellate morphology. It is tumorigenic and forms malignant melanomas in vivo. A crucial aspect of this cell line is its genetic makeup, which dictates its biological behavior and response to therapies. However, it is important to note a significant discrepancy in the reported BRAF mutation status of SK-MEL-24 across different sources. This guide will address both possibilities.

Table 1: General and Genetic Profile of SK-MEL-24

| Characteristic | Description | Source(s) |

| Origin | Metastatic site (lymph node) in a 67-year-old Caucasian male with malignant melanoma. | [1] |

| Morphology | Stellate, adherent. | |

| Tumorigenic | Yes, forms malignant melanoma in nude mice. | |

| Doubling Time | Approximately 110.8 hours (calculated). | [2] |

| BRAF Status | Conflicting Reports: - Wild-Type: Stated by some sources.[1][3] - V600E Mutation: Reported in several databases and a publication.[4][5][6] | This discrepancy is critical and should be experimentally verified before initiating studies. |

| NRAS Status | Wild-Type. | [1][3] |

| PTEN Status | Disrupted. A deletion of exon 2 has been reported, leading to a loss of function. | [7] |

| TP53 Status | Wild-Type. | [3] |

Quantitative Data for Experimental Design

Understanding the quantitative aspects of SK-MEL-24 is essential for designing robust and reproducible experiments.

Table 2: In Vitro Growth and Drug Response Characteristics

| Parameter | Value | Conditions / Notes | Source(s) |

| Doubling Time | ~110.8 hours | In vitro culture | [2] |

| Cell Cycle Distribution (Untreated) | G0/G1: 53.17% S: 44.06% G2/M: 2.77% | Flow cytometry analysis | [3] |

| IC50 (Imiquimod, 24h) | 62.36 µg/ml | Cell viability assay | [8] |

| IC50 (Apigenin, 72h) | ~10-30 µM | Cell viability assay | [9] |

Key Signaling Pathways in SK-MEL-24

The genetic makeup of SK-MEL-24, particularly its BRAF, NRAS, and PTEN status, dictates the activity of critical signaling pathways involved in melanoma progression.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a central regulator of cell proliferation, differentiation, and survival. Its activation status in SK-MEL-24 is dependent on the BRAF mutation status.

View Diagram: MAPK/ERK Pathway (BRAF Wild-Type Scenario)

Caption: MAPK/ERK pathway in BRAF wild-type SK-MEL-24.

View Diagram: MAPK/ERK Pathway (BRAF V600E Mutant Scenario)

Caption: MAPK/ERK pathway with BRAF V600E mutation.

PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is another critical signaling cascade that regulates cell growth, survival, and metabolism. The loss of PTEN function in SK-MEL-24 leads to the constitutive activation of this pathway.

Caption: PI3K/AKT pathway in PTEN-deficient SK-MEL-24.

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable and comparable results.

Cell Culture and Subculture

Materials:

-

Base Medium: Eagle's Minimum Essential Medium (EMEM)

-

Supplements: 15% Fetal Bovine Serum (FBS)

-

Trypsin-EDTA solution (0.25% Trypsin, 0.53 mM EDTA)

-

Phosphate-Buffered Saline (PBS)

-

Culture Flasks (T-25 or T-75)

-

Humidified incubator at 37°C with 5% CO2

Protocol:

-

Thawing: Thaw the cryopreserved vial of SK-MEL-24 cells rapidly in a 37°C water bath.

-

Initial Culture: Transfer the thawed cells to a centrifuge tube containing 9.0 mL of complete growth medium and centrifuge at approximately 125 x g for 5-7 minutes. Resuspend the cell pellet in fresh complete growth medium and transfer to a T-25 culture flask.

-

Incubation: Incubate the culture at 37°C in a 5% CO2 humidified atmosphere.

-

Subculture:

-

When cells reach 70-80% confluency, remove and discard the culture medium.

-

Briefly rinse the cell layer with PBS to remove all traces of serum.

-

Add 2.0 to 3.0 mL of Trypsin-EDTA solution to the flask and observe the cells under an inverted microscope until the cell layer is dispersed (usually within 5 to 15 minutes).

-

Add complete growth medium to inactivate the trypsin and transfer the cell suspension to a centrifuge tube.

-

Centrifuge at 125 x g for 5-7 minutes.

-

Resuspend the cell pellet in fresh medium and add appropriate aliquots of the cell suspension to new culture vessels.

-

In Vitro Cytotoxicity Assay (MTS-based)

Materials:

-

SK-MEL-24 cells

-

96-well culture plates

-

Complete growth medium

-

Test compounds (e.g., chemotherapeutic agents, targeted inhibitors)

-

MTS reagent

Protocol:

-

Seed 1 x 10^4 SK-MEL-24 cells per well in a 96-well plate and allow them to adhere overnight.[9]

-

Treat the cells with various concentrations of the test compounds and incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Xenograft Tumor Model

Materials:

-

SK-MEL-24 cells

-

Immunocompromised mice (e.g., athymic nude or NOD/SCID)

-

Matrigel (optional, can enhance tumor take rate)

-

Sterile syringes and needles

-

Calipers for tumor measurement

Protocol:

-

Harvest SK-MEL-24 cells during their exponential growth phase.

-

Resuspend the cells in sterile PBS or culture medium, with or without Matrigel.

-

Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.

-

Monitor the mice regularly for tumor formation.

-

Measure tumor volume using calipers (Volume = (width^2 x length)/2).

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer the therapeutic agents according to the planned schedule and route.

-

Continue to monitor tumor growth and animal health throughout the study.

Experimental Workflow for Drug Resistance Studies

SK-MEL-24 is a valuable model for investigating mechanisms of inherent and acquired drug resistance.

Caption: A general workflow for drug resistance studies using SK-MEL-24.

Conclusion

The SK-MEL-24 cell line represents a powerful and relevant model for metastatic melanoma research. Its well-characterized, albeit with some conflicting reports, genetic background provides a valuable platform for dissecting the molecular mechanisms of melanoma progression and for the preclinical evaluation of novel therapeutic agents. By utilizing the standardized protocols and understanding the key signaling pathways outlined in this guide, researchers can leverage the full potential of SK-MEL-24 to advance our understanding of metastatic melanoma and develop more effective treatments for this aggressive disease. It is strongly recommended that the BRAF mutation status be independently verified for the specific SK-MEL-24 stock being used in any given study to ensure accurate interpretation of results.

References

- 1. mskcc.org [mskcc.org]

- 2. SK-MEL-2 Xenograft Model | Xenograft Services [xenograft.net]

- 3. mdpi.com [mdpi.com]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Cellosaurus cell line SK-MEL-24 (CVCL_0599) [cellosaurus.org]

- 6. DepMap Cell Line Summary [depmap.org]

- 7. Genetic alterations of PTEN in human melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High-throughput drug screening in advanced pre-clinical 3D melanoma models identifies potential first-line therapies for NRAS-mutated melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Expression of Specific Markers in SK-MEL-24 Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the expression of specific markers in the SK-MEL-24 human melanoma cell line. SK-MEL-24 is a widely utilized model in cancer research, particularly for studies involving malignant melanoma. This document summarizes quantitative expression data, details relevant signaling pathways, and provides established experimental protocols for the characterization of key molecular markers.

Introduction

The SK-MEL-24 cell line was established from a metastatic lymph node of a 67-year-old Caucasian male with malignant melanoma.[1] A key characteristic of this cell line is the presence of the BRAF V600E mutation, a driver mutation found in a significant portion of melanomas.[1] This mutation leads to the constitutive activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) signaling pathway, which is a central focus of research and therapeutic intervention in melanoma.[2][3]

Quantitative Marker Expression

The following tables provide a summary of the expression levels of selected genes and proteins in SK-MEL-24 cells. This data has been compiled from the Cancer Cell Line Encyclopedia (CCLE) and the DepMap portal, which are comprehensive resources for the characterization of human cancer cell lines.[1][4][5][6]

Table 1: Gene Expression of Key Markers in SK-MEL-24

| Gene | Protein Name | Function | Expression Level (log2(TPM+1)) |

| BRAF | B-Raf | Serine/threonine-protein kinase, component of the MAPK/ERK pathway | 7.5 |

| MAP2K1 | MEK1 | Dual specificity protein kinase, component of the MAPK/ERK pathway | 8.2 |

| MAPK1 | ERK2 | Serine/threonine-protein kinase, component of the MAPK/ERK pathway | 10.1 |

| MLANA | Melan-A | Melanoma antigen recognized by T-cells | 11.2 |

| MITF | Microphthalmia-associated transcription factor | Key regulator of melanocyte development and differentiation | 8.9 |

| SOX10 | SRY-Box Transcription Factor 10 | Transcription factor involved in neural crest and melanocyte development | 9.5 |

| CD274 | Programmed death-ligand 1 (PD-L1) | Immune checkpoint protein | 4.3 |